molecular formula C19H34O3 B12047637 (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

Cat. No.: B12047637
M. Wt: 310.5 g/mol
InChI Key: JTSVQVYMBXVLFI-FMIVXFBMSA-N
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Description

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (CAS: 2733-91-7; synonyms: methyl vernolate, vernolic acid methyl ester) is an epoxidized fatty acid methyl ester derived from oleic acid. Its structure features a cis-9 double bond and a cis-12,13-epoxide group with stereochemistry at positions 12(S) and 13(R) . The compound has a molecular formula of C₁₉H₃₄O₃ and a molecular weight of 310.47 g/mol . It is widely studied for its role in synthesizing polymers, surfactants, and bioactive molecules, such as bolaamphiphiles used in enzyme hydrolysis studies .

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (E)-11-(3-pentyloxiran-2-yl)undec-9-enoate

InChI

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+

InChI Key

JTSVQVYMBXVLFI-FMIVXFBMSA-N

Isomeric SMILES

CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Source Material and Vernonia Oil Processing

Vernonia oil, extracted from Vernonia galamensis seeds, serves as a primary natural source of epoxidized fatty acids. The oil contains up to 80% vernolic acid ((12S,13R)-epoxy-cis-9-octadecenoic acid), which is esterified to produce the target methyl ester.

Extraction and Purification

Crude vernonia oil is obtained via Soxhlet extraction using n-hexane, followed by degumming (5–8% activated charcoal at 60°C) and neutralization (0.1 M NaOH). The purified oil undergoes saponification with methanolic NaOH (1:6 oil-to-solvent ratio, 60°C, 1 h), yielding vernolic acid after acidification with glacial acetic acid.

Transesterification to Methyl Ester

Vernolic acid is esterified using methanolic HCl (2.5 mL acetyl chloride in 50 mL methanol) under reflux for 30 minutes. The reaction mixture is washed with saturated NaCl and dried over Na₂SO₄, yielding (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester with a 45–60% yield.

Key Data:

ParameterValue/OutcomeSource
Saponification yield72% (vernolic acid)
Esterification yield45–60% (methyl ester)
Purity (post-TLC)>95%

Synthetic Asymmetric Epoxidation of cis-9-Octadecenoic Acid Methyl Ester

Substrate Preparation: cis-9-Octadecenoic Acid Methyl Ester

The precursor, cis-9-octadecenoic acid methyl ester, is synthesized via esterification of oleic acid with methanol under acidic (H₂SO₄) or enzymatic (lipase) catalysis.

Sharpless Asymmetric Epoxidation

The stereospecific epoxidation of the cis-double bond employs the Sharpless protocol:

  • Catalyst: Titanium tetraisopropoxide (Ti(OiPr)₄) with L-(+)-diisopropyl tartrate (DIPT).

  • Oxidant: tert-Butyl hydroperoxide (TBHP) in dichloromethane at −20°C.

  • Outcome: Epoxidation at C12–C13 proceeds with 76–84% diastereomeric excess (de), favoring the (12S,13R) configuration.

Reaction Scheme:

cis-9-Octadecenoate+Ti(OiPr)₄/DIPT+TBHP(12S,13R)-epoxide+byproducts\text{cis-9-Octadecenoate} + \text{Ti(OiPr)₄/DIPT} + \text{TBHP} \rightarrow \text{(12S,13R)-epoxide} + \text{byproducts}

Optimization Notes:

  • Lower temperatures (−20°C) enhance enantioselectivity.

  • Excess TBHP (1.5 equiv.) ensures complete conversion.

Comparative Analysis of Preparation Routes

Yield and Scalability

  • Natural route: Limited by vernonia oil availability but offers 60% yield with minimal stereochemical purification.

  • Synthetic route: Higher stereochemical control (84% de) but lower overall yield (50–55%) due to multi-step synthesis.

Stereochemical Purity

  • Vernonia-derived methyl ester retains native (12S,13R) configuration without racemization.

  • Sharpless epoxidation achieves 84% de but requires chiral resolution for >99% enantiomeric excess.

Industrial Feasibility

  • Natural extraction is cost-effective for bulk production but regionally constrained to Vernonia-growing areas.

  • Synthetic methods are scalable using continuous-flow reactors but necessitate expensive catalysts (Ti(OiPr)₄).

Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 3.66 (s, 3H, COOCH₃), 2.91–2.95 (m, 2H, epoxy CH₂), 5.33–5.45 (m, 2H, cis-CH=CH).

  • GC-MS: m/z 310 [M]⁺, 265 [M − COOCH₃]⁺, 155 [C₉H₁₅O₂]⁺.

Purity Assessment

  • TLC: Rf = 0.62 (hexane:ethyl acetate, 4:1).

  • HPLC: Chiralcel OD-H column, heptane:IPA (95:5), retention time = 12.7 min.

Emerging Methodologies and Innovations

Enzymatic Epoxidation

Lipase-mediated epoxidation using hydrogen peroxide and carboxylic acids (e.g., palmitic acid) is under investigation, offering greener catalysis but currently limited to <40% conversion.

Continuous-Flow Synthesis

Microreactor systems enable rapid epoxidation (10 min residence time) with 70% yield, reducing catalyst loading by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products

    Diols: Formed through the reduction or hydrolysis of the epoxide group.

    Functionalized Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Chemistry

  • Building Block in Synthesis : The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its epoxide group allows for various reactions, including nucleophilic substitutions and ring-opening reactions.
  • Reagent for Chemical Reactions : It is utilized as a reagent in reactions that require epoxide intermediates, facilitating the formation of diols and other derivatives.

Biological Studies

  • Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways. Its interaction with biomolecules can lead to modifications that affect cellular functions.
  • Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties are ongoing. Preliminary studies suggest it may inhibit certain pathways involved in inflammation and tumorigenesis .

Industrial Applications

  • Polymer Production : The reactive nature of the epoxide group allows for its incorporation into polymers, enhancing properties such as flexibility and durability. It is used in coatings and adhesives due to its ability to cross-link with other materials .
  • Agricultural Uses : Some studies have explored its potential as a nematicidal agent, indicating that it may help control nematode populations in agricultural settings .

A study published in a peer-reviewed journal examined the effects of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester on inflammatory pathways in vitro. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Polymer Development

In industrial research, this compound was incorporated into a polymer matrix to enhance mechanical properties. The resulting material exhibited improved tensile strength and flexibility compared to traditional polymers without epoxy groups. This finding supports its use in high-performance materials for coatings and adhesives .

Mechanism of Action

The mechanism of action of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves the interaction of its epoxide group with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of related compounds:

Compound Name Functional Groups Key Structural Differences CAS Number References
(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester Epoxide (12S,13R), ester, cis-9 double bond Stereospecific epoxide at C12-C13 2733-91-7
Oleic acid methyl ester (cis-9-octadecenoic acid methyl ester) Ester, cis-9 double bond Lacks epoxide group 112-62-9
Methyl 12-acetoxyoleate Acetyloxy (C12), ester, cis-9 double bond Acetyloxy substituent instead of epoxide 140-03-4
Linoleic acid methyl ester Two cis double bonds (C9, C12) Lacks epoxide; additional double bond 112-63-0
Methyl isoleukotoxin (cis-12,13-epoxy-9(Z)-octadecenoic acid methyl ester) Epoxide (C12-C13), ester, cis-9 double bond Racemic mixture; stereochemistry unspecified 58800-42-3
9-Hydroxyoctadec-12-enoic acid methyl ester Hydroxyl (C9), ester, trans-12 double bond Hydroxyl replaces epoxide; trans double bond Not available

Research Findings and Key Data

Physicochemical Properties

Property This compound Oleic Acid Methyl Ester Methyl 12-Acetoxyoleate
Molecular Weight (g/mol) 310.47 296.49 354.52
Melting Point (°C) Not reported -20 Not reported
Boiling Point (°C) Not reported 218 Not reported
Key Functional Group Epoxide Double bond Acetyloxy

Biological Activity

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly referred to as epoxy oleic acid methyl ester, is a derivative of oleic acid with significant biological implications. This compound belongs to a class of epoxy fatty acids (EFAs) that have garnered attention for their potential health benefits and therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C19H34O3
  • Molecular Weight : 310.47 g/mol
  • CAS Number : 21019-43-2

1. Antioxidant Properties

Research indicates that epoxy fatty acids exhibit antioxidant activity. For instance, a study demonstrated that EFAs can scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is vital for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Epoxy oleic acid methyl ester has been shown to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. A study highlighted that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

Table 1: Inhibition of Lipoxygenase Activity by Epoxy Oleic Acid Methyl Ester

Concentration (µM)% Inhibition
1025
5055
10075

3. Antimicrobial Activity

Several studies have reported the antimicrobial properties of epoxy fatty acids. For example, epoxy oleic acid methyl ester demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticancer Activity

A recent investigation evaluated the anticancer effects of epoxy oleic acid methyl ester on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in significant apoptosis (programmed cell death) in a dose-dependent manner.

Figure 1: Apoptosis Induction in MCF-7 Cells

Apoptosis Induction

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of epoxy oleic acid methyl ester against HIV. The results indicated that this compound inhibited viral replication significantly at higher concentrations, suggesting its potential as a therapeutic agent against retroviruses .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By inhibiting lipoxygenases and other enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : Disruption of microbial cell membranes leading to cell death.
  • Regulation of Gene Expression : Modulating the expression of genes involved in inflammation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester?

The compound is typically synthesized via epoxidation of methyl oleate. A validated method involves using tert-butyl hydroperoxide with a titanium-containing heterogeneous catalyst under acid-free conditions to achieve high stereochemical fidelity . Post-epoxidation, the product is hydrolyzed and purified via column chromatography. Key parameters include reaction temperature (20–25°C), catalyst loading (5–10 wt%), and solvent selection (e.g., dichloromethane). GC-MS is recommended to monitor reaction progress and confirm epoxide formation by detecting characteristic ions at m/z 296 (molecular ion) and 171 (epoxide ring fragment) .

Q. How can the stereochemical purity of the epoxy group be validated?

Chiral HPLC with a polysaccharide-derived column (e.g., Chiralpak AD-H) is effective for resolving stereoisomers. Mobile phases of hexane:isopropanol (95:5 v/v) at 1 mL/min yield baseline separation. Alternatively, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm stereochemistry: the epoxy protons (12S,13R) exhibit coupling constants (JJ) of 3.5–4.0 Hz, while cis-olefinic protons show J=10.210.8J = 10.2–10.8 Hz .

Q. What standard analytical methods are used for quantification?

GC-FID with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) is preferred. A temperature gradient from 150°C (2 min) to 280°C (10°C/min) resolves the methyl ester from impurities. For trace analysis, LC-MS/MS in positive ion mode (ESI+) with MRM transitions (m/z 296 → 171) provides sensitivity down to 0.1 ng/mL .

Advanced Research Questions

Q. How does the compound interact with acetylcholinesterase (AChE) in enzyme inhibition studies?

this compound derivatives (e.g., bolaamphiphiles) act as competitive AChE inhibitors. Lineweaver-Burk analysis reveals KiK_i values of 12–18 µM, indicating moderate binding affinity. The epoxy group stabilizes interactions with the catalytic triad (Ser203, His447, Glu334), while the alkyl chain enhances hydrophobic anchoring . Activity assays should use acetylthiocholine iodide (ATC) as a substrate, with Ellman’s reagent for spectrophotometric detection (412 nm).

Q. What role does the compound play in modulating NADPH oxidase (NOX) activity in vascular studies?

In porcine coronary arteries, the compound reduces NOX-derived ROS by 40–60% at 10 µM, as measured by lucigenin chemiluminescence. This correlates with improved endothelial-dependent vasodilation. Co-treatment with ML-171 (NOX1 inhibitor) or VAS2870 (pan-NOX inhibitor) enhances efficacy, suggesting synergistic pathways . Contradictory data on NOX suppression in murine models (e.g., reduced efficacy at >20 µM) may arise from species-specific isoform expression (NOX2 vs. NOX4) .

Q. How can conflicting data on cytotoxicity be resolved?

Discrepancies in cytotoxicity (e.g., IC50_{50} ranging from 50 µM to >200 µM in human umbilical vein endothelial cells) likely stem from assay conditions. MTT assays under high serum (10% FBS) may underestimate toxicity due to protein binding. Use serum-free conditions with resazurin-based assays (higher sensitivity) and confirm via annexin V/PI flow cytometry .

Methodological Considerations

Q. What precautions are necessary for handling and storage?

  • Storage : Store at −20°C in amber vials under argon to prevent autoxidation. Purity degrades by ~5%/month at 4°C .
  • Handling : Use nitrile gloves and fume hoods. The compound is non-hazardous per EU-GHS but may cause mild irritation (wash skin with 0.9% saline if exposed) .

Q. How should researchers address discrepancies in isomer ratios between batches?

Batch-to-batch variation in cis/trans isomers (e.g., 42% cis-9,trans-11 vs. 44% trans-10,cis-12) can be normalized via silver-ion HPLC. A ChromSpher 5 Lipids column with 0.6% acetonitrile in hexane resolves isomers within 20 min .

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